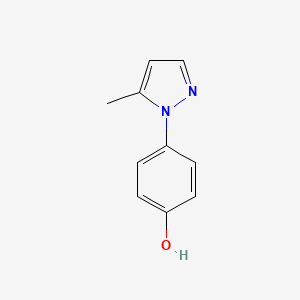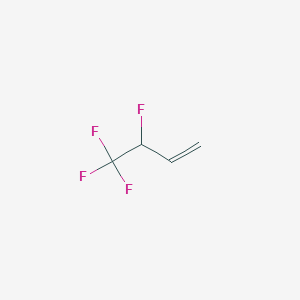
3,4,4,4-Tetrafluorobut-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,4,4-Tetrafluorobut-1-ene is an organic compound with the molecular formula C4H5F4 It is a fluorinated alkene, characterized by the presence of four fluorine atoms attached to the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4,4-Tetrafluorobut-1-ene typically involves the fluorination of butene derivatives. One common method is the reaction of 1,1,2,2-tetrafluorobut-3-en-1-yl zinc bromide with various electrophiles . This reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes utilize specialized fluorinating agents and reactors designed to handle the highly reactive nature of fluorine. The production is optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,4,4,4-Tetrafluorobut-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert the alkene to a fluorinated alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorinated alcohols, while reduction can produce fluorinated alkanes.
Aplicaciones Científicas De Investigación
3,4,4,4-Tetrafluorobut-1-ene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of fluorinated biomolecules.
Medicine: It is investigated for potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3,4,4,4-Tetrafluorobut-1-ene involves its interaction with molecular targets through its fluorine atoms. The fluorine atoms can form strong bonds with other elements, influencing the compound’s reactivity and stability. These interactions are crucial in its applications in materials science and pharmaceuticals.
Comparación Con Compuestos Similares
Similar Compounds
3,3,4,4-Tetrafluorobut-1-ene: A closely related compound with similar properties.
4-Bromo-3,3,4,4-tetrafluorobut-1-ene: Another fluorinated butene derivative with distinct reactivity.
Uniqueness
3,4,4,4-Tetrafluorobut-1-ene is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties. Its high fluorine content makes it particularly valuable in applications requiring high stability and reactivity.
Propiedades
Número CAS |
721946-03-8 |
|---|---|
Fórmula molecular |
C4H4F4 |
Peso molecular |
128.07 g/mol |
Nombre IUPAC |
3,4,4,4-tetrafluorobut-1-ene |
InChI |
InChI=1S/C4H4F4/c1-2-3(5)4(6,7)8/h2-3H,1H2 |
Clave InChI |
FFXUNECBHNSUNH-UHFFFAOYSA-N |
SMILES canónico |
C=CC(C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


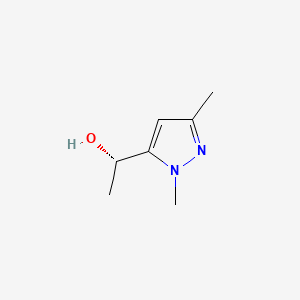
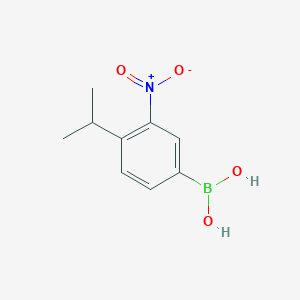
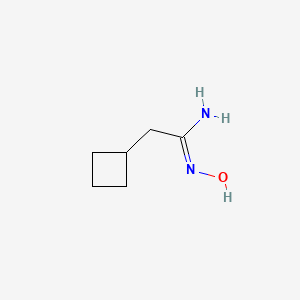
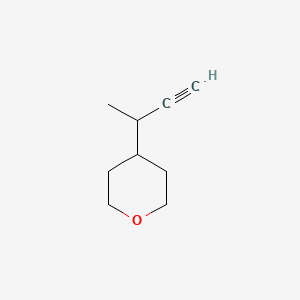
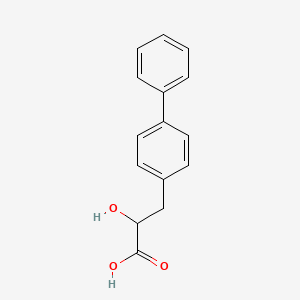
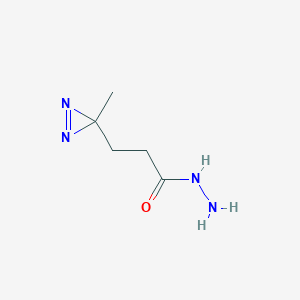
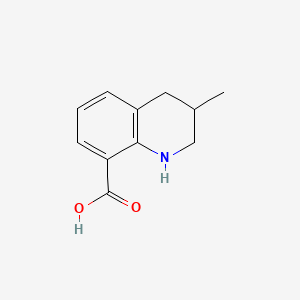
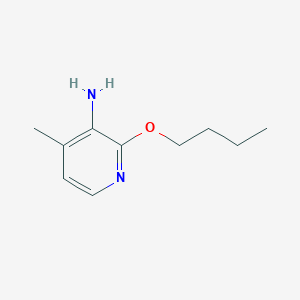
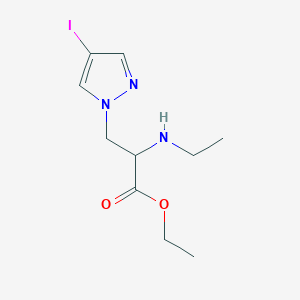
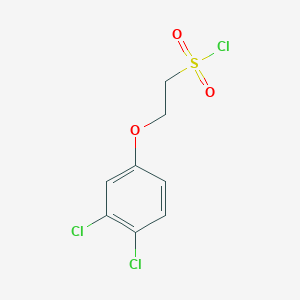
![7-Methyl-2,6-dioxa-8-azaspiro[3.5]nonane](/img/structure/B13617927.png)
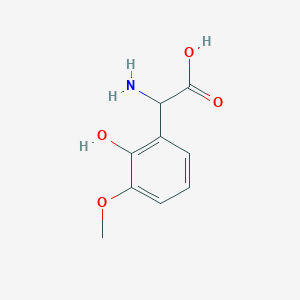
![1-[(3-Ethoxyphenyl)methyl]cyclopropanamine](/img/structure/B13617935.png)
